Deruxtecan
Overview
Description
Deruxtecan is a chemical compound and a derivative of exatecan that acts as a topoisomerase I inhibitor . It is an ADC drug-linker conjugate composed of the cleavable glycine–glycine–phenylalanine–glycine tetrapeptide-based linker, a self-immolative amino methylene spacer, and a novel topoisomerase 1 inhibitor payload that is a derivative of exatecan (DX-8951) .
Synthesis Analysis
The synthesis of Deruxtecan involves complex processes. The protected peptide was prepared by solid phase synthesis using standard procedures . Oxidative decarboxylation of the peptide using lead tetraacetate gave a product, which was then reacted with the benzyl ester of glycolic acid in a solution of 20% tri uoroacetic acid (TFA) in dichloromethane to give the final product .
Molecular Structure Analysis
Deruxtecan has a chemical formula of C52H56FN9O13 . Its exact mass is 1,033.40 and its molecular weight is 1,034.068 . The elemental analysis shows that it contains Carbon (60.40%), Hydrogen (5.46%), Fluorine (1.84%), Nitrogen (12.19%), and Oxygen (20.11%) .
Chemical Reactions Analysis
The chemical reactions of Deruxtecan are complex and involve multiple steps. The use of proton transfer charge reduction (PTCR) after subunit fragmentation provided a moderate sequence coverage increase between 2 and 13% . The reaction efficiently decluttered the fragmentation spectra allowing increasing the number of fragment ions characteristic of the conjugation site by 1.5- to 2.5-fold .
Physical And Chemical Properties Analysis
Deruxtecan has a molecular weight of 1034.1 g/mol . Its chemical structure and properties are consistent with its molecular formula .
Scientific Research Applications
HER2-Positive Breast Cancer : Trastuzumab Deruxtecan demonstrated durable antitumor activity in patients with HER2-positive metastatic breast cancer previously treated with trastuzumab emtansine. This efficacy was confirmed in a phase 2 study involving patients who had received significant prior treatment, showing a response rate of 60.9% (Modi et al., 2019).
HER2-Positive Gastric Cancer : A phase 2 trial comparing Trastuzumab Deruxtecan with physician's choice of chemotherapy in patients with HER2-positive advanced gastric cancer revealed that Trastuzumab Deruxtecan led to significant improvements in response and overall survival (Shitara et al., 2020).
Broad Applications in Solid Tumors : It's being developed for a range of HER2-expressing solid tumors, including breast cancer, gastric cancer, colorectal cancer, and non-small cell lung cancer. Trastuzumab Deruxtecan received accelerated approval in the USA for treating adult patients with unresectable or metastatic HER2-positive breast cancer (Keam, 2020).
Biliary Tract Cancer : Its efficacy in HER2-positive biliary tract cancer (BTC) is being evaluated in a phase II trial, given the reported HER2 positivity rate of 5-20% in BTC (Ohba et al., 2022).
HER2-Mutant Non-Small-Cell Lung Cancer : A phase 2 study in patients with metastatic HER2-mutant NSCLC refractory to standard treatment showed that Trastuzumab Deruxtecan had durable anticancer activity, with an objective response in 55% of patients (Li et al., 2021).
HER2-Low–Expressing Advanced Breast Cancer : Trastuzumab Deruxtecan showed promising preliminary antitumor activity in patients with HER2-low breast cancer, which is notable given the limited treatment options for this subgroup (Modi et al., 2020).
Colorectal Cancer : In a phase 2 trial of patients with HER2-expressing metastatic colorectal cancer, Trastuzumab Deruxtecan showed promising activity in HER2-positive metastatic colorectal cancer refractory to standard treatment (Siena et al., 2021).
Safety And Hazards
The most common adverse events of Deruxtecan are gastrointestinal disorders and blood and lymphatic system disorders . The most common adverse event of grade 3 or higher is neutropenia . The incidence of interstitial lung disease (ILD) and decreased left ventricular ejection fraction are 10.9% and 1.2%, respectively . Gastrointestinal toxicity, myelosuppression, ILD, pneumonitis, decreased ejection fraction, and taste disorder showed strong signals .
Future Directions
Deruxtecan has shown promising results in the treatment of HER2-positive breast cancer . It has demonstrated significant efficacy when compared with standard therapies . The toxicity of Deruxtecan remains manageable and the burden of side effects seems to be lower when offered as an earlier line of therapy over the course of treatment . Future research directions include further investigation of its efficacy and safety in clinical practice .
properties
IUPAC Name |
6-(2,5-dioxopyrrol-1-yl)-N-[2-[[2-[[(2S)-1-[[2-[[2-[[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]amino]-2-oxoethoxy]methylamino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]hexanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C52H56FN9O13/c1-3-52(73)33-19-38-48-31(24-62(38)50(71)32(33)25-75-51(52)72)47-35(14-13-30-28(2)34(53)20-36(60-48)46(30)47)58-43(67)26-74-27-57-41(65)22-56-49(70)37(18-29-10-6-4-7-11-29)59-42(66)23-55-40(64)21-54-39(63)12-8-5-9-17-61-44(68)15-16-45(61)69/h4,6-7,10-11,15-16,19-20,35,37,73H,3,5,8-9,12-14,17-18,21-27H2,1-2H3,(H,54,63)(H,55,64)(H,56,70)(H,57,65)(H,58,67)(H,59,66)/t35-,37-,52-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXNSCLIZKHLNSG-MCZRLCSDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C2=C(COC1=O)C(=O)N3CC4=C5C(CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)COCNC(=O)CNC(=O)C(CC7=CC=CC=C7)NC(=O)CNC(=O)CNC(=O)CCCCCN8C(=O)C=CC8=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C5[C@H](CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)COCNC(=O)CNC(=O)[C@H](CC7=CC=CC=C7)NC(=O)CNC(=O)CNC(=O)CCCCCN8C(=O)C=CC8=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C52H56FN9O13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1034.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Deruxtecan | |
CAS RN |
1599440-13-7 | |
Record name | Deruxtecan [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1599440137 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | DERUXTECAN PYRROLE-2,5-DIONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5SEB972CO4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.